molecular formula C18H20N4O2S B2838537 1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893924-36-2

1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2838537
CAS No.: 893924-36-2
M. Wt: 356.44
InChI Key: HSAZLCGDBIMURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance. At position 1, a 2,4-dimethylphenyl group provides steric bulk and lipophilicity, while position 4 is substituted with a sulfanyl (-S-) group connected to a 1,3-dioxolane-containing ethyl chain. While direct synthetic or biological data for this compound are absent in the provided evidence, structural analogs and related synthetic methodologies (e.g., cyclization with sulfuric acid , palladium-catalyzed coupling ) suggest plausible routes for its preparation.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-3-4-15(13(2)9-12)22-17-14(10-21-22)18(20-11-19-17)25-8-5-16-23-6-7-24-16/h3-4,9-11,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAZLCGDBIMURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCCC4OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-dimethylphenyl group: This step often involves a substitution reaction where the phenyl group is introduced onto the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the 1,3-dioxolan-2-yl group: This can be done through a nucleophilic substitution reaction.

    Introduction of the ethylsulfanyl group: This step involves the reaction of an appropriate thiol with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1: 2,4-dimethylphenyl; 4: -(CH2)2-1,3-dioxolane-S- ~402 (estimated) High lipophilicity (2,4-dimethylphenyl) with moderate polarity (dioxolane)
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 1: 3,4-dimethylphenyl; 4: piperazinyl 402.48 Increased polarity due to piperazine; potential for hydrogen bonding
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine 1: 4-methoxybenzyl; 6: methylsulfonyl 318.36 Electron-withdrawing sulfonyl group enhances reactivity; methoxy improves solubility
Example 52 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) 3: sulfonamide; 1: chromenone-linked ethyl 579.1 (M+1) High molecular weight; sulfonamide enhances solubility and target binding

Key Observations:

  • Lipophilicity vs. Polarity : The target compound’s 2,4-dimethylphenyl group contributes to higher lipophilicity compared to the piperazinyl analog , which may reduce passive diffusion but improve membrane permeability. The dioxolane moiety introduces moderate polarity, contrasting with the sulfonyl group in , which significantly increases hydrophilicity.
  • Metabolic Stability : The 1,3-dioxolane group in the target compound may resist oxidative metabolism better than the methylsulfonyl group in , which is prone to enzymatic reduction .
  • Synthetic Complexity : The target’s dioxolane-ethyl-sulfanyl substituent likely requires multi-step synthesis (e.g., thiol-ether coupling), akin to procedures in , whereas piperazinyl analogs utilize simpler SNAr reactions.

Q & A

Q. What are the common synthetic routes for preparing 1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : The pyrazolo[3,4-d]pyrimidine core is constructed via cyclization of aminopyrazole derivatives with nitriles or carbonyl compounds under acidic conditions .

Thioether Linkage : The sulfanyl group is introduced via nucleophilic substitution, where a thiol-containing reagent (e.g., 2-(1,3-dioxolan-2-yl)ethanethiol) reacts with a halogenated intermediate (e.g., 4-chloro-pyrazolo[3,4-d]pyrimidine) in polar aprotic solvents like DMF or toluene. Reaction conditions (60–80°C, inert atmosphere) are critical to minimize oxidation .

Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the final compound, with yields typically ranging from 45% to 65% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization involves:
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, dioxolane protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 412.1) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer : Initial screening includes:
  • Enzyme Inhibition : Kinase or phosphatase assays (e.g., EGFR or PI3K inhibition) using fluorescence-based or radiometric methods .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ values compared to reference drugs .
  • Solubility/Stability : High-throughput solubility assays in PBS (pH 7.4) and metabolic stability tests in liver microsomes .

Advanced Research Questions

Q. How can the thioether linkage formation be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Catalyst Screening : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Replacing DMF with acetonitrile or THF reduces side reactions (e.g., dioxolane ring opening) .
  • Kinetic Studies : Monitoring reaction progress via TLC or in situ IR spectroscopy to identify optimal reaction times (typically 6–12 hours) .

Q. What computational strategies are effective for predicting the role of the 2,4-dimethylphenyl group in target binding?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases), focusing on hydrophobic contacts between methyl groups and residues like Phe862 in EGFR .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, calculating binding free energies (ΔG) via MM-PBSA .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural modifications .

Q. How can contradictory data on its inhibitory effects across studies be resolved?

  • Methodological Answer :
  • Assay Standardization :
  • Control for ATP concentration variability in kinase assays (e.g., fixed at 100 µM) .
  • Validate cell line genetic backgrounds (e.g., EGFR mutation status in HeLa vs. A549 cells) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC₅₀ values and 95% confidence intervals .

Notes

  • Avoid substitutions at the dioxolane ring to prevent loss of solubility .
  • Structural analogs with bulkier aryl groups show reduced cell permeability .
  • Contradictions in IC₅₀ values may arise from assay pH variations (optimal range: 7.0–7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.